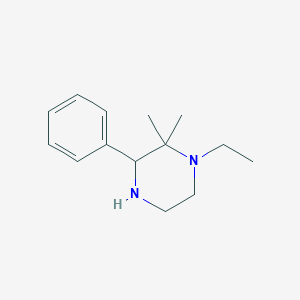
1-Ethyl-2,2-dimethyl-3-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2,2-dimethyl-3-phenylpiperazine is a piperazine derivative characterized by its unique structure, which includes an ethyl group, two methyl groups, and a phenyl group attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2,2-dimethyl-3-phenylpiperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale cyclization reactions. The use of solid-phase synthesis and photocatalytic synthesis methods has also been explored for the efficient production of these compounds .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2,2-dimethyl-3-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
1-Ethyl-2,2-dimethyl-3-phenylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting the central nervous system.
Mechanism of Action
The mechanism of action of 1-Ethyl-2,2-dimethyl-3-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release, or inhibiting specific enzymes. Detailed studies on its molecular targets and pathways are essential to fully understand its pharmacological effects .
Comparison with Similar Compounds
- 1-Methyl-3-phenylpiperazine
- 1-Ethyl-3-phenylpiperazine
- 1-Methyl-2-phenylpiperazine
Comparison: 1-Ethyl-2,2-dimethyl-3-phenylpiperazine is unique due to the presence of both ethyl and dimethyl groups on the piperazine ring, which may influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C14H22N2 |
|---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
1-ethyl-2,2-dimethyl-3-phenylpiperazine |
InChI |
InChI=1S/C14H22N2/c1-4-16-11-10-15-13(14(16,2)3)12-8-6-5-7-9-12/h5-9,13,15H,4,10-11H2,1-3H3 |
InChI Key |
DLWQVUKPXRXNAM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCNC(C1(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















